Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate
Description
Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate is a synthetic organic compound characterized by a methyl ester group, a tert-butoxycarbonyl (Boc)-protected amino group at the β-position, and a 4-chlorophenyl substituent. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, particularly in peptide and heterocycle synthesis.
Properties
IUPAC Name |
methyl 3-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(9-13(18)20-4)10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHNYKFQUWABML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate typically involves the following steps:
Protection of the amine group: The starting material, an amino acid or its derivative, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.
Formation of the ester: The protected amino acid is then esterified using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Introduction of the chlorophenyl group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of automated reactors, in-line monitoring, and purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl, H2SO4) or basic conditions (e.g., NaOH, KOH).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Carboxylic acid and amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Alcohol derivatives.
Scientific Research Applications
Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The Boc protecting group can be removed under specific conditions to reveal the active amine, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in ester groups, substituents, and functional groups.
Structural Analogues with Variations in Ester Groups
- Ethyl 2-{[(tert-Butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate (CAS 61546-80-3) Key Differences:
- Ester Group : Ethyl vs. methyl ester. Ethyl esters generally exhibit slower hydrolysis rates and increased lipophilicity.
- Implications: The hydroxyl group may improve aqueous solubility but reduce stability under acidic conditions .
Analogues with Substituent Variations on the Aromatic Ring
- Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoate (CAS 94790-24-6) Key Differences:
- Substituent : 4-Methoxyphenyl (electron-donating) vs. 4-chlorophenyl (electron-withdrawing).
- Position of Boc Group: Boc-protected amino at C2 vs. C3. The Boc group’s position may affect steric hindrance and conformational flexibility .
Analogues with Modified Functional Groups
- Methyl 3-[(4-Chlorophenyl)sulfonyl]propanoate Key Differences:
- Functional Group: Sulfonyl (-SO₂-) vs. Boc-amino. Implications: The sulfonyl group is strongly electron-withdrawing, increasing acidity of adjacent protons and enhancing stability against nucleophilic attack. Such derivatives are often explored for antimicrobial activity .
- Methyl 3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate Key Differences:
- Functional Groups: Hydroxy and 2,2-dimethyl groups vs. Boc-amino.
Reactivity and Stability
Biological Activity
Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate, also known by its CAS number 277745-47-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanism of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₈ClN₁O₄
- Molecular Weight : 313.78 g/mol
- CAS Number : 277745-47-8
The compound is believed to function primarily as an inhibitor of specific enzymatic pathways, particularly those involving amino acids and their derivatives. The tert-butoxycarbonyl (Boc) group is known to protect amines during synthesis and can influence the compound's bioavailability and stability.
Antiparasitic Activity
Recent studies have highlighted the potential of compounds similar to this compound in targeting parasitic infections. For instance, research on related compounds has shown promising results against Cryptosporidium species, indicating that modifications in the structure can enhance efficacy against gastrointestinal parasites .
Case Studies and Research Findings
-
Inhibition Studies :
- A study examining the structure-activity relationship (SAR) of related compounds demonstrated that modifications at the aromatic ring can significantly affect biological activity. Compounds with a chlorophenyl group showed enhanced inhibitory effects on target enzymes compared to their non-substituted counterparts .
- Metabolic Stability :
-
Efficacy in Animal Models :
- In vivo studies using mouse models have shown that compounds with similar structures exhibit significant antiparasitic activity, leading to rapid resolution of symptoms associated with Cryptosporidium infections . While direct studies on this compound are needed, these findings suggest a potential pathway for its application.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 313.78 g/mol |
| CAS Number | 277745-47-8 |
| Biological Activity | Antiparasitic, Anticancer |
| Mechanism | Enzyme inhibition |
Q & A
Q. How to design a stability study for this compound under varying pH and temperature conditions?
- Methodological Answer :
Prepare buffer solutions (pH 1–12) and incubate the compound at 25°C and 40°C.
Sample aliquots at intervals (0, 24, 48, 72 hours) and analyze via HPLC.
Degradation products (e.g., free amine or carboxylic acid) are identified using HRMS and compared to synthetic standards.
Arrhenius plots model temperature-dependent degradation rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
